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Technical Support Center: 125Te NMR Chemical
Shift Calculations
Welcome to the technical support center for the accurate calculation of 125Te NMR chemical

shifts. This resource is designed for researchers, scientists, and drug development

professionals to address common challenges and improve the reliability of their computational

results.

Frequently Asked Questions (FAQs)
Q1: Why are my calculated 125Te NMR chemical shifts significantly different from experimental

values?

Several factors can lead to inaccuracies in 125Te NMR chemical shift calculations. Tellurium is

a heavy element, and its properties are strongly influenced by effects that are often negligible

for lighter nuclei. The most critical factors to consider are:

Relativistic Effects: These are paramount for heavy atoms like tellurium and can account for

20-25% of the total calculated chemical shift value.[1][2][3][4] Neglecting them is a primary

source of large errors.

Choice of DFT Functional and Basis Set: The computational method and basis set must be

appropriate for heavy nuclei and for calculating NMR properties.
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Solvent Effects: Calculations performed in a "gas phase" vacuum can differ significantly from

experimental results obtained in solution. Solvent corrections can contribute up to 8% of the

total chemical shift value.[1][2][4]

Vibrational Corrections: Molecular vibrations affect the average nuclear shielding. These

corrections can account for approximately 6% of the total value.[1][2][4]

Quality of Molecular Geometry: An inaccurate molecular structure will inevitably lead to an

inaccurate calculated chemical shift.

Q2: What are relativistic effects, and how do I include them in my calculations?

For heavy elements like tellurium, the core electrons travel at speeds approaching the speed of

light, leading to significant relativistic effects that alter orbital energies and shapes. These

effects are broadly categorized into scalar relativity and spin-orbit coupling.

Scalar Relativistic Effects: These account for the relativistic mass increase and have a

substantial impact on the electronic structure. They should be included even during the

geometry optimization phase.[5]

Spin-Orbit Coupling: This interaction between an electron's spin and its orbital motion is a

major contributor to the shielding tensor of heavy nuclei. For accurate 125Te chemical shifts,

including spin-orbit effects is crucial.[6]

To incorporate these, you must use specific theoretical methods. Four-component relativistic

calculations are the most accurate but computationally expensive.[1] More commonly, quasi-

relativistic two-component methods like the Zeroth-Order Regular Approximation (ZORA) are

used, as they provide a good balance of accuracy and computational cost for 125Te NMR

shifts.[6][7]

Q3: Which Density Functional Theory (DFT) functional is best for 125Te chemical shifts?

Hybrid functionals, which include a portion of exact Hartree-Fock exchange, generally provide

better accuracy for NMR parameters than generalized gradient approximation (GGA)

functionals.[3] The PBE0 exchange-correlation functional has been shown to provide the best

agreement with experimental values for 125Te, achieving a mean absolute percentage error of

just 4% when all other corrections (relativistic, solvent, vibrational) are applied.[1][2][3]
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Q4: What is the recommended basis set for these calculations?

The choice of basis set is critical. For tellurium, you should use basis sets specifically designed

for relativistic calculations.

Dyall's relativistic basis sets are a good choice for four-component calculations.[1]

Slater-type basis sets of at least quadruple-ζ quality (e.g., QZ4Pae) have been used

successfully with the ZORA method.[6]

To manage computational cost, a Locally Dense Basis Set (LDBS) scheme can be effective.

This involves using a large, high-quality basis set on the tellurium atom and smaller basis

sets on the surrounding lighter atoms.[1]

Q5: How can I model the effect of the solvent?

Implicit solvent models are a computationally efficient way to account for bulk solvent effects.

The Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM) is a

widely used and effective method for this purpose.[1] Solvent effects can alter chemical shifts

by several parts per million (ppm) and are essential for comparing calculated values to

experimental data from solutions.[8]

Troubleshooting Guides
Problem: My calculated shifts show a large, systematic error compared to the experimental

data.

Likely Cause: Neglect of relativistic effects. This is the most significant contributor to errors in

125Te calculations.

Solution:

Re-run Calculations with Relativistic Hamiltonians: Use a computational chemistry

package that supports relativistic calculations. Employ a two-component method like spin-

orbit ZORA or a more rigorous four-component method if computationally feasible.

Verify Functional and Basis Set: Ensure you are using a recommended functional like

PBE0 and a suitable relativistic basis set for tellurium.
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Apply a Scaling Factor: If a consistent linear correlation exists between your calculated

shieldings and experimental shifts, you can apply a linear regression (δ_exp = m * σ_calc

+ b) to correct your data. However, it is always preferable to improve the underlying level

of theory.

Problem: The relative order of chemical shifts for a series of compounds is incorrect.

Likely Cause: Inadequate treatment of solvent effects or inaccurate geometries. While

relativistic effects are a large absolute correction, solvent effects can change the relative

ordering of shifts for molecules with different polarities or hydrogen bonding capabilities.

Solution:

Include a Solvent Model: Add an implicit solvent model (e.g., IEF-PCM) to your

calculations, specifying the solvent used in the experiment.

Re-evaluate Geometries: Ensure your molecular geometries are fully optimized at an

appropriate level of theory. It is recommended to include at least scalar relativistic effects

in the geometry optimization step for molecules containing heavy elements.[5]

Consider Conformational Flexibility: For flexible molecules like diphenyl ditelluride, a single

static geometry may be insufficient. It may be necessary to perform a conformational

search or use molecular dynamics to find the most relevant structures and average the

calculated shifts.[8]

Quantitative Data Summary
The following tables summarize the impact of various computational parameters on the

accuracy of 125Te NMR chemical shift calculations.

Table 1: Approximate Contribution of Different Corrections to 125Te Chemical Shifts
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Correction Factor
Approximate Contribution
to Total Shift

Source

Relativistic Effects 20 - 25% [1][2][4]

Solvent Effects ~ 8% [1][2][4]

Vibrational Corrections ~ 6% [1][2][4]

Table 2: Performance of Selected DFT Functionals

Functional Type Performance

PBE0 Hybrid GGA

Excellent: Mean absolute

percentage error of 4% with all

corrections.[1][2]

Other Hybrid Functionals Hybrid GGA

Good: Generally improve

predictive ability over GGA

functionals.[3]

GGA Functionals GGA

Moderate: Tend to behave

similarly to each other; less

accurate than hybrids.[3]

Recommended Computational Protocol
This section outlines a robust methodology for achieving high accuracy in 125Te NMR chemical

shift calculations.

Geometry Optimization:

Method: Density Functional Theory (DFT).

Functional: A functional known for good geometric predictions (e.g., M06-2X[5] or B3LYP).

Basis Set: A good quality basis set for all atoms (e.g., def2-TZVP).
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Relativistic Effects: Include at least scalar relativistic corrections (e.g., using a ZORA or

DKH Hamiltonian) in the optimization.[5]

Solvent: If applicable, include a continuum solvent model (e.g., PCM) during optimization.

Verification: Perform a frequency calculation to ensure the optimized structure is a true

minimum (no imaginary frequencies).

NMR Chemical Shift Calculation:

Method: Gauge-Including Atomic Orbitals (GIAO) with DFT.[7]

Functional: PBE0.[1][2]

Basis Set: Use a relativistic, property-optimized basis set for Tellurium (e.g., Dyall's av3z

or QZ4Pae) and a suitable basis for other atoms (e.g., dyall.av2z).[1][6] A locally dense

basis set approach is recommended.[1]

Relativistic Effects: Employ a two-component (e.g., spin-orbit ZORA) or four-component

relativistic Hamiltonian.

Solvent: Use the IEF-PCM model with the same solvent as the experiment.[1]

(Optional) Vibrational Corrections:

Calculate zero-point vibrational corrections to the shielding constants if the highest

accuracy is required.

Data Conversion and Referencing:

Calculate the absolute shielding constant (σ) for your compound of interest (σ_sample)

and the reference compound, dimethyl telluride ((CH3)2Te), at the exact same level of

theory (σ_ref).

Calculate the chemical shift (δ) using the formula: δ_sample = σ_ref - σ_sample.
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The following diagrams illustrate key workflows and relationships in the calculation process.

Diagram 1: General Workflow for Accurate 125Te NMR Calculations
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Caption: A step-by-step workflow for calculating accurate 125Te NMR chemical shifts.

Diagram 2: Troubleshooting Inaccurate 125Te Shift Calculations
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Caption: A decision tree for diagnosing and fixing common sources of error.

Diagram 3: Hierarchy of Effects on Calculation Accuracy
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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